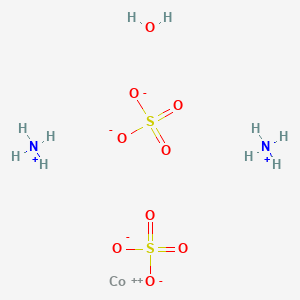
Ammonium cobalt (II) sulfate hexahydrate
Overview
Description
Ammonium cobalt (II) sulfate hexahydrate is a useful research compound. Its molecular formula is CoH10N2O9S2 and its molecular weight is 305.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ammonium cobalt (II) sulfate hexahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ammonium cobalt (II) sulfate hexahydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metal Extraction and Solubility Studies :
- Ashbrook (1972) studied the extraction of cobalt(II) from ammonium sulfate solutions using Versatic 911, finding that ammonium ions lead to the formation of non-extractable amminocobalt(II) species, which affects cobalt distribution ratios (Ashbrook, 1972).
- Ziemniak, Goyette, and Combs (1999) investigated the solubility behavior of cobalt(II) oxide in deoxygenated ammonium hydroxide solutions, providing insights into cobalt solubilities and thermodynamic properties (Ziemniak, Goyette, & Combs, 1999).
Electrochemical Applications :
- Grujicic and Pešić (2004) explored the nucleation mechanisms of cobalt on glassy carbon electrodes from ammonium sulfate solutions, contributing to the understanding of cobalt electrochemistry (Grujicic & Pešić, 2004).
Material Science and Nanotechnology :
- Meng, Chen, and Jiao (2008) demonstrated the use of ammonium iron(II) sulfate hexahydrate and cobalt(II) sulfate heptahydrate in synthesizing CoFe2O4 hollow spheres, potential materials for magnetic recording and drug delivery (Meng, Chen, & Jiao, 2008).
Crystallography and Optical Applications :
- Manomenova et al. (2020) studied the crystal growth of ammonium cobalt sulfate hexahydrate, examining its solubility, density, and optical properties, which are significant for crystallography and optics (Manomenova et al., 2020).
Environmental and Analytical Chemistry :
- Korai et al. (2019) developed a method using ammonium pyrollidine dithiocarbamate for the detection and quantification of cobalt, showcasing its potential in environmental monitoring and analysis (Korai et al., 2019).
properties
IUPAC Name |
diazanium;cobalt(2+);disulfate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.2H3N.2H2O4S.H2O/c;;;2*1-5(2,3)4;/h;2*1H3;2*(H2,1,2,3,4);1H2/q+2;;;;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMLKNOLVMBWMA-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Co+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoH10N2O9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2R)-6-{[(Allyloxy)carbonyl]amino}-2-ammoniohexanoate](/img/structure/B7802317.png)










